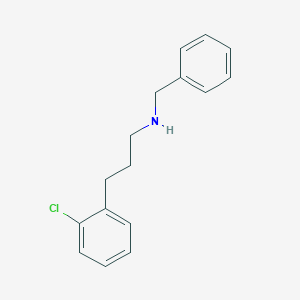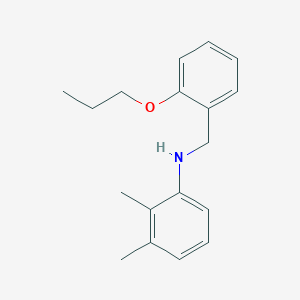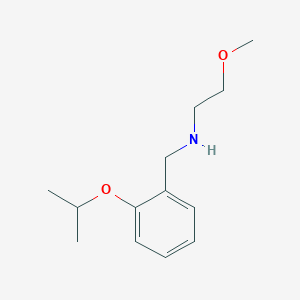![molecular formula C19H25NO2 B1385479 N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-91-2](/img/structure/B1385479.png)
N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline
Descripción general
Descripción
“N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline” is a biochemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C19H25NO2 . For a more detailed structural analysis, a 3D molecular model or X-ray crystallography study would be helpful, but such information is not available in the sources I found.Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition Studies
N'-Substituted Benzylidene-2-(2, 4-Dimethylphenoxy) Acetatohydrazides, related to N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline, have been synthesized and evaluated for antibacterial and anti-enzymatic activities. These molecules have shown substantial activity, indicating their potential in therapeutic applications (Aziz‐ur‐Rehman et al., 2014).
Vibrational Contribution Studies in Pharmaceuticals
A derivative, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA), has been studied using vibrational spectroscopy (FTIR, FT-Raman) and theoretical computations (DFT) to understand its pharmaceutical activities. The study provides insights into the molecular structure and interactions, which are crucial for pharmaceutical applications (M. Amalanathan et al., 2015).
Synthesis and Analysis for Antibiotic Effect
Research involving the synthesis of molecules with multiple functional groups, including 2,4-Dimethylphenoxy, has been conducted to study their antibiotic effect against various bacteria. This research is significant for developing new antibiotic agents (S. Rasool et al., 2016).
Conformational Analyses in Different Environments
The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to this compound, have been studied. These analyses provide valuable data for understanding the behavior of such compounds in different environmental conditions, which is essential for their application in scientific research (W. Nitek et al., 2020).
Anticonvulsant Activity Studies
Compounds like N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols have been synthesized and evaluated for anticonvulsant activity. This research is vital for the development of new therapeutics in neurology and psychiatry (A. Waszkielewicz et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-12-21-18-9-7-17(8-10-18)20-11-13-22-19-14-15(2)5-6-16(19)3/h5-10,14,20H,4,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPIEJNYWCCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)



![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)
![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
